molecular formula C10H7Cl2FSi B14565337 Dichloro(fluoro)(naphthalen-1-yl)silane CAS No. 61502-52-1

Dichloro(fluoro)(naphthalen-1-yl)silane

Cat. No.: B14565337
CAS No.: 61502-52-1
M. Wt: 245.15 g/mol
InChI Key: XJSQJYJBDDFDKR-UHFFFAOYSA-N
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Description

Dichloro(fluoro)(naphthalen-1-yl)silane is a chemical compound with the molecular formula C₁₀H₇Cl₂FSi. It is a silane derivative where a naphthalene ring is bonded to a silicon atom, which is further substituted with two chlorine atoms and one fluorine atom. This compound is primarily used in industrial applications and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro(fluoro)(naphthalen-1-yl)silane typically involves the reaction of naphthalene derivatives with silicon tetrachloride (SiCl₄) in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine and fluorine atoms on the silicon atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process often includes steps for purification and isolation of the final product to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Dichloro(fluoro)(naphthalen-1-yl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other by-products.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while hydrolysis can produce silanols and siloxanes.

Scientific Research Applications

Dichloro(fluoro)(naphthalen-1-yl)silane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules and the development of novel bioactive compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which dichloro(fluoro)(naphthalen-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The presence of chlorine and fluorine atoms enhances the reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The naphthalene ring provides additional stability and electronic properties, making the compound suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    Dichloromethylsilane: Similar in structure but lacks the naphthalene ring and fluorine atom.

    Trichlorosilane: Contains three chlorine atoms and no fluorine or naphthalene ring.

    Fluorophenylsilane: Contains a phenyl ring instead of a naphthalene ring and has fluorine substitution.

Uniqueness

Dichloro(fluoro)(naphthalen-1-yl)silane is unique due to the combination of a naphthalene ring with silicon, chlorine, and fluorine atoms. This unique structure imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

61502-52-1

Molecular Formula

C10H7Cl2FSi

Molecular Weight

245.15 g/mol

IUPAC Name

dichloro-fluoro-naphthalen-1-ylsilane

InChI

InChI=1S/C10H7Cl2FSi/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

XJSQJYJBDDFDKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[Si](F)(Cl)Cl

Origin of Product

United States

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